2-(Cyclohexylmethoxy)-5-fluoroaniline
Overview
Description
2-(Cyclohexylmethoxy)-5-fluoroaniline is an organic compound that features a cyclohexylmethoxy group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline typically involves the following steps:
Nucleophilic Substitution: The introduction of the cyclohexylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting cyclohexylmethanol with a suitable leaving group, such as a halide, in the presence of a base.
Fluorination: The fluorine atom is introduced via electrophilic fluorination. This can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Cyclohexylmethoxy)-5-fluoroaniline can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
2-(Cyclohexylmethoxy)-5-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-5-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylmethoxy group and the fluorine atom can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethoxy)-5-nitroaniline: Similar structure but with a nitro group instead of a fluorine atom.
2-(Cyclohexylmethoxy)-4-fluoroaniline: Similar structure but with the fluorine atom in a different position.
2-(Cyclohexylmethoxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(Cyclohexylmethoxy)-5-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethoxy group and the fluorine atom provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-5-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFOPLGKILUHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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